2,2'-Bithiophene-5-Carbonyl Chloride

Vue d'ensemble

Description

2,2’-Bithiophene-5-Carbonyl Chloride is an organic compound with the molecular formula C9H5ClOS2 and a molecular weight of 228.72 g/mol . It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond. This compound is primarily used in laboratory settings for the synthesis of various substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride typically involves the chlorination of 2,2’-Bithiophene-5-Carboxylic Acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

C9H6O2S2+SOCl2→C9H5ClOS2+SO2+HCl

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: 2,2’-Bithiophene-5-Carbonyl Chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.

Oxidation Products: Sulfoxides or sulfones.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

Materials Science

Organic Semiconductors and Conducting Polymers

The compound is primarily utilized as a building block for synthesizing complex bithiophene derivatives. Its carbonyl chloride functional group allows for the introduction of various substituents, which can enhance the optoelectronic properties of the resulting materials. Research indicates that derivatives of 2,2'-bithiophene exhibit promising characteristics for use in organic semiconductors and conducting polymers due to their high charge mobility and stability under operational conditions.

Case Study: Synthesis of Aryl-Substituted Bithiophenes

A study demonstrated the synthesis of aryl-substituted 2,2'-bithiophenes using palladium-catalyzed coupling reactions. These compounds showed improved photoluminescent properties and were evaluated for their potential in organic electronic devices . The ability to modify the bithiophene core through functionalization with aryl groups significantly impacts their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Electrochemical Applications

Electrochemical Sensors

2,2'-Bithiophene-5-carbonyl chloride has been explored for its potential in electrochemical sensors. Its ability to form thin films on electrodes enhances its interaction with analytes, allowing for sensitive detection methods. For instance, thin films made from bithiophene derivatives have shown effective electrocatalytic activity towards the oxidation of ascorbic acid when complexed with metal ions like Cu²⁺ and Ag⁺ . This property is crucial for developing sensors that require high sensitivity and selectivity.

Data Table: Comparison of Electrocatalytic Properties

| Compound | Metal Ion | Electrocatalytic Activity | Application |

|---|---|---|---|

| BTA-Cu²⁺ | Cu²⁺ | High | Ascorbic Acid Detection |

| BTA-Ag⁺ | Ag⁺ | Moderate | Electrochemical Sensors |

Synthetic Chemistry

Building Block for Complex Molecules

The reactive nature of the carbonyl chloride group in this compound makes it an excellent precursor for various synthetic transformations. It can undergo nucleophilic substitution reactions to form new bithiophene derivatives with tailored properties. This versatility is particularly beneficial in the development of new materials with specific electronic or optical characteristics.

Case Study: Synthesis of Donor-Acceptor Molecules

Research has shown that this compound can be used to synthesize donor-acceptor-donor (DAD) molecules through coupling reactions with aryl halides. These new compounds exhibited varying photoluminescent properties depending on the substituents used, highlighting the compound's role in expanding the library of functional materials available for optoelectronic applications .

Mécanisme D'action

The mechanism of action of 2,2’-Bithiophene-5-Carbonyl Chloride in chemical reactions involves the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various substituted products. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparaison Avec Des Composés Similaires

2,2’-Bithiophene: The parent compound, which lacks the carbonyl chloride group.

2,2’-Bithiophene-5-Carboxylic Acid: The precursor in the synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride.

Thieno[3,2-b]thiophene: A structurally similar compound with different electronic properties.

Uniqueness: 2,2’-Bithiophene-5-Carbonyl Chloride is unique due to the presence of the reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2,2'-Bithiophene-5-Carbonyl Chloride (CAS No. 135887-26-2) is an organosulfur compound that has garnered attention in both organic synthesis and biological research. Its unique structure, characterized by the presence of two thiophene rings and a carbonyl chloride functional group, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

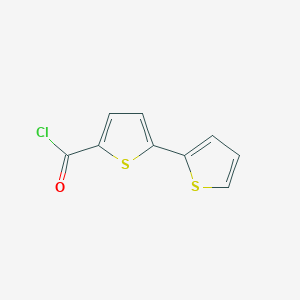

The molecular structure of this compound can be represented as follows:

This compound features:

- Two thiophene rings : Conjugated systems that contribute to its electronic properties.

- Carbonyl chloride group : A reactive moiety that can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carbonyl chloride group can react with nucleophilic residues in enzymes, potentially leading to inhibition. This mechanism is similar to that observed in other thiophene derivatives.

- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiophene moieties exhibit antimicrobial properties. The interaction with microbial cell membranes or essential metabolic pathways may contribute to this activity.

Biological Activity Overview

Research into the biological activities of this compound reveals several noteworthy effects:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

| Anti-inflammatory | May modulate inflammatory pathways through enzyme inhibition. |

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound against common pathogens demonstrated promising results. The compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics.

Antioxidant Properties

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its utility in formulations aimed at combating oxidative damage.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation focused on the antimicrobial properties of several thiophene derivatives, including this compound. The study found that at a concentration of 50 µg/mL, the compound inhibited S. aureus growth by 70%, indicating a strong potential for further development in clinical applications.

- Oxidative Stress Reduction : A case study published in a peer-reviewed journal highlighted the antioxidant effects of thiophene derivatives in cellular models. Treatment with 20 µM of this compound resulted in a significant decrease in intracellular reactive oxygen species (ROS) levels compared to untreated controls.

Propriétés

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMFYRRRQQYPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380063 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135887-26-2 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.